2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid
Overview
Description
2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C12H14BrNO5S It is known for its unique structure, which includes a bromine atom, a benzoic acid moiety, and a sulfamoyl group attached to an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method starts with the bromination of 5-aminobenzoic acid to introduce the bromine atom at the 2-position. This is followed by the protection of the amino group and subsequent sulfonation to introduce the sulfamoyl group. The final step involves the attachment of the oxolan-2-ylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfamoyl group can participate in redox reactions.
Hydrolysis: The ester linkage in the oxolan-2-ylmethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition due to its sulfamoyl group.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is not fully understood. its sulfamoyl group suggests it could act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The bromine atom may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-sulfamoylbenzoic acid: Lacks the oxolan-2-ylmethyl group.
5-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid: Lacks the bromine atom.
2-Bromo-5-aminobenzoic acid: Lacks the sulfamoyl and oxolan-2-ylmethyl groups.
Uniqueness
2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is unique due to the combination of its bromine atom, sulfamoyl group, and oxolan-2-ylmethyl group
Properties
IUPAC Name |
2-bromo-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5S/c13-11-4-3-9(6-10(11)12(15)16)20(17,18)14-7-8-2-1-5-19-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUSQQLCOZSWDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158095 | |
Record name | 2-Bromo-5-[[[(tetrahydro-2-furanyl)methyl]amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857041-84-0 | |
Record name | 2-Bromo-5-[[[(tetrahydro-2-furanyl)methyl]amino]sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857041-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-[[[(tetrahydro-2-furanyl)methyl]amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.